4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile
Overview
Description
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is an organic compound with the molecular formula C11H10N2O3 It is a derivative of benzonitrile, characterized by the presence of isopropenyl, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide or other nucleophiles are employed.
Major Products Formed
Oxidation: Formation of 3-isopropenyl-4-methoxy-5-aminobenzonitrile.
Reduction: Formation of 3-isopropenyl-4-methoxy-5-nitrobenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isopropenyl group may facilitate binding to hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding interactions. These combined effects contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitrobenzonitrile: Lacks the isopropenyl group, resulting in different chemical properties and reactivity.
3-Isopropenyl-4-methoxybenzonitrile: Lacks the nitro group, affecting its potential biological activity.
3-Isopropenyl-5-nitrobenzonitrile: Lacks the methoxy group, altering its chemical behavior and interactions.
Uniqueness
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile |
InChI |
InChI=1S/C11H10N2O3/c1-7(2)9-4-8(6-12)5-10(13(14)15)11(9)16-3/h4-5H,1H2,2-3H3 |
InChI Key |
LJYDFFMIPCFLNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C(=CC(=C1)C#N)[N+](=O)[O-])OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.